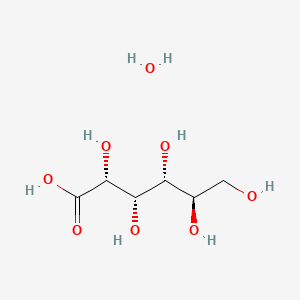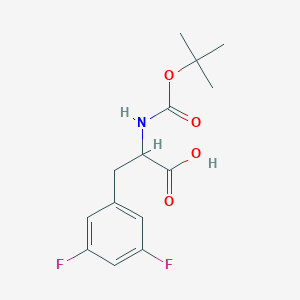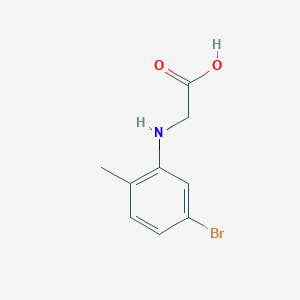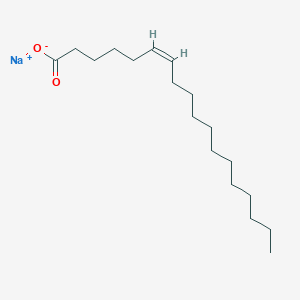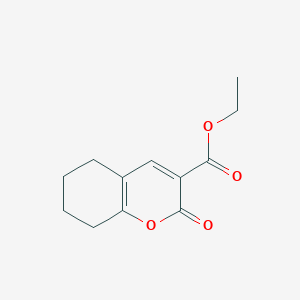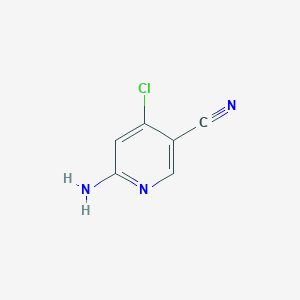![molecular formula C17H17Cl3N2O3S B3149307 1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine CAS No. 669726-08-3](/img/structure/B3149307.png)
1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a piperazine derivative that has been synthesized through various methods and extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
Metabolism and Pharmacological Actions
Piperazine derivatives, including the one , undergo extensive metabolism, leading to the formation of various metabolites. These metabolites are known for their interactions with serotonin receptors and other neurotransmitter receptors, affecting conditions like depression, psychosis, or anxiety. The metabolism process, involving enzymes like CYP3A4 and CYP2D6, highlights the pharmacokinetic diversity of arylpiperazine derivatives and their extensive tissue distribution, including the brain (Caccia, 2007).
Therapeutic Applications and Drug Design
Piperazine rings serve as a crucial scaffold in drug design, contributing to a wide range of therapeutic applications. Modifications to the piperazine structure have led to drugs with antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Research emphasizes the flexibility of piperazine as a building block in discovering drug-like elements, suggesting its modification can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogs have shown promising anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review underlines the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3S/c1-25-16-5-3-2-4-15(16)21-6-8-22(9-7-21)26(23,24)17-11-13(19)12(18)10-14(17)20/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKXVLPWPBJRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



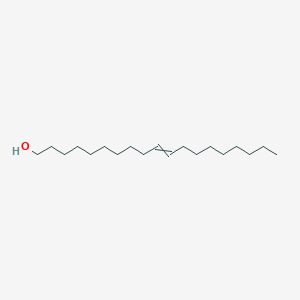

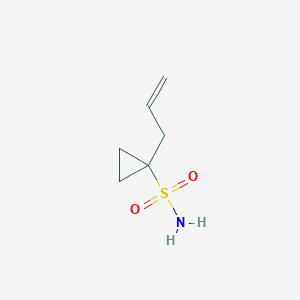
![7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine](/img/structure/B3149257.png)
